![molecular formula C13H21NO4 B2463159 4-(tert-Butoxycarbonyl)-4-azaspiro[2.5]octane-7-carboxylic acid CAS No. 1781349-46-9](/img/structure/B2463159.png)
4-(tert-Butoxycarbonyl)-4-azaspiro[2.5]octane-7-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(tert-Butoxycarbonyl)-4-azaspiro[2.5]octane-7-carboxylic acid” is a spirocyclic compound, which means it has two rings that share a single atom . The “tert-Butoxycarbonyl” group is a common protecting group in organic chemistry, often used to protect amines during chemical synthesis .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography . This would provide detailed information about the arrangement of atoms in the molecule and the shape of the molecule.Chemical Reactions Analysis
The “tert-Butoxycarbonyl” group is often used because it can be removed under mildly acidic conditions, which allows the amine it was protecting to participate in further reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure and the functional groups it contains. For example, the carboxylic acid group (-COOH) typically makes a compound acidic and polar .Wissenschaftliche Forschungsanwendungen
Synthesis of Arenamides
An efficient procedure was developed to synthesize a building block for arenamides A and C, natural compounds with pronounced antitumor activity, from a related compound (Shklyaruck, 2015).
Development of Novel Synthesis Methods
A method for synthesizing N-butyloxycarbonylalanyl-1,4dioxa-7-azaspiro[4,4]nonane-8(S)-carboxylic acid ethyl ester was developed, highlighting its utility in creating novel compounds (Slavinskaya et al., 1996).
Synthesis of Antiviral Ledipasvir
Enantioselective preparation of (S)-4-methyleneprolinate led to the synthesis of N-Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid, a key element in the industrial synthesis of the antiviral ledipasvir (López et al., 2020).
Electrophilic Amination
Studies on electrophilic amination of C-H-acidic compounds with 1-oxa-2-azaspiro[2.5]octane showed its potential for creating various complex compounds (Andreae et al., 1992).
Research on a new reagent for introducing the Boc protecting group to amines, crucial for synthesizing N-Boc-amino acids, emphasized the importance of these processes in drug development (Rao et al., 2017).
Conformational Analysis in Peptide Synthesis
1-(tert-butoxycarbonyl)-7-[1-(tert-butoxycarbonyl)-3-methylbutyl]-6-oxo-1,7-diazaspiro[4.5]decanes were synthesized for use in peptide synthesis as constrained surrogates of dipeptides, showing the role of these compounds in mimicking peptide structures (Fernandez et al., 2002).
Drug Discovery Scaffolds
6-azaspiro[4.3]alkanes were synthesized from related compounds, demonstrating their role as innovative scaffolds for drug discovery (Chalyk et al., 2017).
CCR2 Antagonists Synthesis
The synthesis of an essential intermediate for potent CCR2 antagonists was described, highlighting the compound's significance in medicinal chemistry (Campbell et al., 2009).
Photochemical Rearrangement Studies
Research on the photochemical rearrangement of oxaziridines, using a related compound, provided evidence supporting the stereoelectronic control theory in organic chemistry (Lattes et al., 1982).
Dipeptide Isosteres Synthesis
3-Aza-6,8-dioxabicyclo[3.2.1]octane-7-carboxylic acids derived from tartaric acid and α-amino acids were described as constrained dipeptide isosteres, useful in developing novel pharmaceuticals (Guarna et al., 1999).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonyl]-4-azaspiro[2.5]octane-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-7-4-9(10(15)16)8-13(14)5-6-13/h9H,4-8H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJRLVKNRIFNCIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC12CC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Tert-butoxy)carbonyl]-4-azaspiro[2.5]octane-7-carboxylic acid | |
CAS RN |
1781349-46-9 |
Source
|
Record name | 4-[(tert-butoxy)carbonyl]-4-azaspiro[2.5]octane-7-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.